An In-depth Technical Guide to the Chemical Properties and Structure of Benzo[d]oxazol-5-ol
An In-depth Technical Guide to the Chemical Properties and Structure of Benzo[d]oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Benzo[d]oxazol-5-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established knowledge of the benzoxazole scaffold with predicted properties and a proposed synthetic pathway.
Chemical Structure and Identification
Benzo[d]oxazol-5-ol, also known as 5-hydroxybenzoxazole, is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a hydroxyl group substituted at the 5-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Benzo[d]oxazol-5-ol |
| Synonyms | 5-Hydroxybenzoxazole |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1O)N=CO2 |
| InChI Key | SZLDGOXCELBEBV-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Water Solubility | Moderately soluble |
| pKa (acidic, phenolic OH) | ~8-10 |
| LogP | 1.3 |
| Topological Polar Surface Area | 46.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for Benzo[d]oxazol-5-ol based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring, a downfield singlet for the proton on the oxazole ring, and a broad singlet for the phenolic hydroxyl proton. Chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the benzoxazole core, with chemical shifts influenced by the electronegativity of the oxygen and nitrogen atoms and the hydroxyl substituent. |
| Infrared (IR) | A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 135.03, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and HCN from the heterocyclic ring. |
Synthesis
A logical precursor for Benzo[d]oxazol-5-ol is 4-aminoresorcinol (2,4-dihydroxyaniline). The synthesis would proceed via a cyclocondensation reaction with a reagent such as formic acid or a derivative thereof.
Proposed Experimental Protocol
Materials:
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4-Aminoresorcinol hydrochloride
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Formic acid (≥95%)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoresorcinol hydrochloride in an excess of formic acid.
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Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Benzo[d]oxazol-5-ol.
Note: This is a proposed protocol and may require optimization of reaction times, temperatures, and purification methods.
Biological Activity
The benzoxazole scaffold is a well-known pharmacophore present in a wide array of biologically active compounds.[1] Derivatives of benzoxazole have been reported to exhibit a broad spectrum of activities, including:
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Antimicrobial: Exhibiting activity against various strains of bacteria and fungi.[2]
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Anticancer: Showing potential as cytotoxic agents against several cancer cell lines.
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Anti-inflammatory: Demonstrating inhibitory effects on inflammatory pathways.
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Antiviral: Investigated for activity against various viruses.
The presence of the hydroxyl group at the 5-position of Benzo[d]oxazol-5-ol offers a site for potential hydrogen bonding interactions with biological targets, which could modulate its activity and selectivity. Further research is required to elucidate the specific biological profile of this compound.
Safety and Handling
Specific toxicity data for Benzo[d]oxazol-5-ol is not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Benzo[d]oxazol-5-ol is a heterocyclic compound with potential applications in drug discovery and materials science. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The versatile benzoxazole core, combined with the reactive hydroxyl group, makes this molecule an attractive target for further investigation and derivatization to explore its full potential. Researchers are encouraged to use the information herein as a starting point for their studies, with the understanding that experimental validation of the predicted data and optimization of the synthetic protocol are necessary.
